molecular formula C8H10N4 B12983852 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine

Cat. No.: B12983852
M. Wt: 162.19 g/mol
InChI Key: SDVWVYKBBXVRII-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal-mediated synthesis or multistep synthesis approaches to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the N-methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine

InChI

InChI=1S/C8H10N4/c1-9-3-7-2-8-4-10-6-11-12(8)5-7/h2,4-6,9H,3H2,1H3

InChI Key

SDVWVYKBBXVRII-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN2C(=C1)C=NC=N2

Origin of Product

United States

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